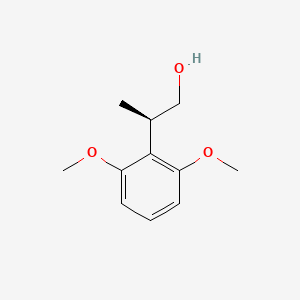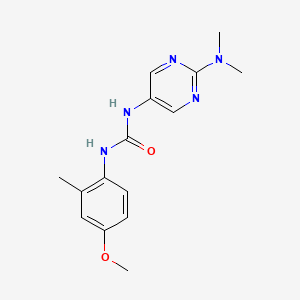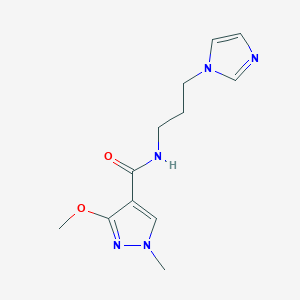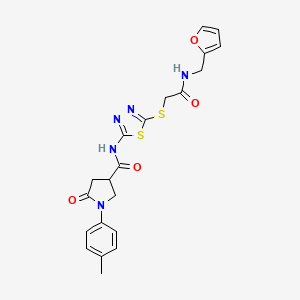![molecular formula C19H21ClN2O2S2 B2642499 2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895477-82-4](/img/structure/B2642499.png)
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C19H21ClN2O2S2 and a molecular weight of 408.96. It’s a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms, including a thiophene ring, a chlorophenyl group, a propanoylamino group, and a cyclohepta[b]thiophene-3-carboxamide group . The exact structure would require more detailed analysis or experimental data.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to undergo a variety of chemical reactions. These include condensation reactions and various types of substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of 2-Amino-4-(4-Chlorophenyl)Thiophene-3carboxamide and Schiff Bases
This compound was synthesized using Gewald reaction conditions, starting with the preparation of acetamide. The compound was then treated with various substituted aryl aldehydes to yield new Schiff bases. These compounds were characterized by IR, NMR, and mass spectral data and screened for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Synthesis of 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide
This compound was synthesized via the Gewald reaction and screened for anti-inflammatory and antioxidant activity, showing potential comparable to ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Biological Activities
Anticancer Activity of Thiophene Derivatives
New thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, were synthesized and exhibited inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antibacterial and Antifungal Activity of Cycloalkylthiophene Schiff Bases
A series of cycloalkylthiophene Schiff bases were synthesized and exhibited significant antibacterial and antifungal activities against various pathogenic strains, comparable to several standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Molecular Studies and Applications
Molecular Structure Optimization and Cytotoxicity Assay
A novel thiophene-containing compound was synthesized and characterized, including molecular structure determination by X-ray crystallography. It was evaluated for in vitro cytotoxic effect against cancer cell lines and found to be non-toxic (Mabkhot et al., 2016).
Study of Fluorescence Quenching
The fluorescence quenching of a carboxamide derivative was studied in different solvents, providing insights into the mechanisms of quenching and potential applications in analytical chemistry (Patil et al., 2013).
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S2/c20-12-6-8-13(9-7-12)25-11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)26-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFURZCWQMCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)



![3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2642424.png)

![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)
![Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride](/img/structure/B2642431.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2642435.png)
![Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol](/img/structure/B2642436.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2642437.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2642438.png)
